Product packaging for 5-Cyclopentyl-1-methyl-1h-pyrazol-3-amine(Cat. No.:CAS No. 1520851-61-9)

5-Cyclopentyl-1-methyl-1h-pyrazol-3-amine

Cat. No.: B2945442
CAS No.: 1520851-61-9
M. Wt: 165.24
InChI Key: CAIFHPBOIMFWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine (CAS: 92406-39-8 ) is a high-purity pyrazole derivative intended for research and further manufacturing use only. This compound, with a molecular formula of C 9 H 15 N 3 and a molecular weight of 165.24 g/mol , serves as a valuable chemical building block, particularly in the exploration of novel heteroaromatic compounds . Its primary research value lies in the field of medicinal chemistry, where it is utilized as a key scaffold in the synthesis and structure-activity relationship (SAR) studies of inhibitors for metalloproteases, such as the meprin α and β enzymes . The pyrazole core is a privileged structure in drug design, and the cyclopentyl and amine substituents at the 3 and 5 positions make this compound a versatile intermediate for further chemical modifications to optimize potency and selectivity against these emerging drug targets . Researchers can leverage this compound to develop chemical probes that help elucidate the role of meprins in various disease pathophysiologies, including cancer, Alzheimer's disease, and fibrotic disorders . Please handle this material with care. It is classified as harmful and an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) should be worn, and handling should occur only in a well-ventilated area . Please be advised: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3 B2945442 5-Cyclopentyl-1-methyl-1h-pyrazol-3-amine CAS No. 1520851-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopentyl-1-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-8(6-9(10)11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIFHPBOIMFWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Pyrazole Heterocycles: Historical Perspectives and Structural Significance in Medicinal Chemistry

The journey of pyrazole (B372694) chemistry began in the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. sphinxsai.com Shortly after, the first synthesis of the pyrazole ring was achieved by Hans von Pechmann in 1898, or by Edward Buchner in 1889 from the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. numberanalytics.commdpi.com

Structurally, pyrazole is a five-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms, also known as a 1,2-diazole. numberanalytics.com This unique structure confers a range of physicochemical properties that are highly advantageous in medicinal chemistry. The pyrazole ring can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions with biological targets. nih.gov Its aromatic nature provides a stable scaffold that can be readily functionalized at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. mdpi.com

The structural significance of the pyrazole nucleus is underscored by its classification as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, leading to a wide array of biological activities. mdpi.comtandfonline.com Consequently, pyrazole derivatives have been extensively investigated and developed for numerous therapeutic applications. globalresearchonline.net Their activities span a broad spectrum, including anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic properties. globalresearchonline.netnih.govorientjchem.orgnih.gov The success of this scaffold is exemplified by the number of pyrazole-containing drugs that have reached the market. nih.gov

Table 1: Examples of Marketed Drugs Containing a Pyrazole Scaffold

Drug Name Therapeutic Use Pharmacological Action
Celecoxib Anti-inflammatory Selective COX-2 inhibitor researchgate.net
Sildenafil Erectile dysfunction PDE5 inhibitor tandfonline.com
Rimonabant Anti-obesity (withdrawn) Cannabinoid receptor 1 (CB1) antagonist researchgate.net
Crizotinib Anticancer ALK and ROS1 inhibitor mdpi.com
Ruxolitinib Anticancer, Myelofibrosis JAK1 and JAK2 inhibitor tandfonline.com

Rationale for Research Focus on 5 Cyclopentyl 1 Methyl 1h Pyrazol 3 Amine Scaffolds

The Pyrazole (B372694) Core : As established, the 1H-pyrazole ring provides a robust and synthetically versatile aromatic core. It often serves as a bioisostere for other aromatic rings, offering unique electronic and hydrogen-bonding properties that can enhance binding affinity and selectivity for a given biological target. nih.gov

The 3-amino Group : The amine group at the 3-position is a critical functional handle. It can act as a key hydrogen bond donor, anchoring the molecule within a protein's binding site. Furthermore, this primary amine is a highly reactive nucleophile, making it an ideal point for chemical elaboration. researchgate.net Synthetic chemists can use this group to readily introduce a wide variety of substituents, generating large libraries of derivative compounds for structure-activity relationship (SAR) studies.

The C5-cyclopentyl Group : The bulky, lipophilic cyclopentyl group at the 5-position plays a significant role in defining the molecule's steric profile and its lipophilicity (fat-solubility). These properties are critical for how the molecule fits into the binding pockets of target proteins and for its pharmacokinetic properties, such as membrane permeability and metabolic stability. The choice of a cyclopentyl group over other alkyl or aryl groups is a deliberate design element to probe specific spatial and hydrophobic regions of a target's active site. mdpi.comnih.gov

Mechanisms of Biological Action and Molecular Targeting of 5 Cyclopentyl 1 Methyl 1h Pyrazol 3 Amine Derivatives

Identification and Validation of Molecular Targets

The biological effects of 5-cyclopentyl-1-methyl-1H-pyrazol-3-amine derivatives are predicated on their ability to interact with specific molecular targets, primarily enzymes and receptors. These interactions can lead to the modulation of biological processes critical in various disease states.

Enzyme Inhibition Mechanisms (e.g., Kinases, Proteases)

A significant area of investigation for pyrazole (B372694) derivatives has been their capacity to act as enzyme inhibitors. Research has highlighted their potential to target both kinases and proteases, which are crucial regulators of cellular function.

Kinase Inhibition: The pyrazole scaffold is recognized as a "privileged structure" in the development of kinase inhibitors, playing a crucial role in the therapy of diseases like cancer and inflammatory disorders. nih.govmdpi.com While specific studies on this compound are limited, research on structurally related compounds provides valuable insights. For instance, structure-activity relationship (SAR) studies on pyrazole-based cyclin-dependent kinase (CDK) inhibitors have explored the impact of cycloalkyl substituents. In one such study, a cyclobutyl group was found to be more optimal for activity than a cyclopentyl group, suggesting that the size and conformation of the cycloalkyl moiety are critical for potent kinase inhibition. nih.gov

Protease Inhibition: Recent studies have identified pyrazole-based compounds as potent inhibitors of meprins, a family of metalloproteases. Notably, a pyrazole derivative featuring a cyclopentyl moiety demonstrated significant inhibitory activity against meprin α, with potency in the low nanomolar range. nih.gov This finding suggests that derivatives of this compound could also be effective inhibitors of this class of proteases, warranting further investigation into their specific mechanisms of action, which likely involve chelation of the active site metal ion. nih.gov

Receptor Agonism/Antagonism (e.g., P2Y12 Receptor)

While the primary focus of research on pyrazole derivatives has been on enzyme inhibition, their interaction with cell surface receptors is another area of therapeutic interest. However, there is currently a lack of specific research data on the activity of this compound derivatives as agonists or antagonists of the P2Y12 receptor. The pyrazole scaffold is versatile and has been incorporated into molecules targeting a variety of receptors, indicating that derivatives of this compound could potentially be designed to interact with the P2Y12 receptor or other G-protein coupled receptors. nih.gov Further screening and molecular modeling studies are required to explore this potential.

Intracellular Signaling Pathway Modulation

By interacting with key molecular targets, derivatives of this compound can significantly modulate intracellular signaling pathways that govern fundamental cellular processes such as proliferation, survival, and death.

Effects on Cell Proliferation and Viability

The antiproliferative activity of pyrazole derivatives is a well-documented phenomenon, particularly in the context of cancer research. These compounds can inhibit the growth of various cancer cell lines. mdpi.com The mechanism underlying this effect is often linked to the inhibition of kinases that are essential for cell cycle progression. By blocking the activity of these kinases, the compounds can halt the cell cycle, thereby preventing cell division and proliferation.

Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting proliferation, many pyrazole derivatives have been shown to actively induce programmed cell death, or apoptosis, in cancer cells. nih.govrsc.orgnih.gov This is a critical mechanism for their anticancer activity.

Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated their ability to induce apoptosis by targeting the Bcl-2 family of proteins. nih.govrsc.org These compounds can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax and p53. nih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of the caspase cascade, a series of proteases that execute the apoptotic program. nih.gov

Furthermore, these derivatives can induce DNA damage, as evidenced by increased comet tail length in cellular assays. rsc.org This genotoxic stress can also trigger apoptotic pathways. The induction of apoptosis is often preceded by cell cycle arrest at specific checkpoints, such as the S phase, which prevents damaged cells from replicating. nih.gov

Specificity and Selectivity in Biological Systems

A crucial aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize off-target effects and associated toxicities. The pyrazole scaffold offers a versatile platform for designing selective inhibitors.

The selectivity of pyrazole-based inhibitors can be modulated through structural modifications at various positions of the pyrazole core. nih.gov For example, in the context of meprin inhibition, altering the substituents on the pyrazole ring can influence the selectivity between different meprin isoforms. nih.gov Similarly, for kinase inhibitors, the nature of the substituents on the pyrazole ring can determine the selectivity profile across the kinome.

While potent pan-inhibitors that target multiple members of a protein family can be developed, fine-tuning the structure can also lead to highly selective inhibitors. For instance, while some pyrazole derivatives exhibit broad activity against multiple kinases, others have been developed to be highly selective for specific kinases. However, achieving high selectivity can be challenging, as demonstrated in studies where even minor structural changes did not yield highly selective compounds for certain targets. nih.gov The cyclopentyl group in this compound derivatives likely plays a role in defining the selectivity profile, and further research is needed to fully understand its contribution.

Structure-Based Mechanism Elucidation

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure, which dictates their interaction with specific biological targets. The elucidation of these mechanisms at a molecular level often relies on a combination of experimental techniques and computational modeling.

The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. mdpi.com The substituents on this ring, namely the cyclopentyl group at the 5-position, the methyl group at the 1-position, and the amine group at the 3-position, play crucial roles in defining the molecule's steric and electronic properties, and thus its binding affinity and selectivity for target proteins.

Key Structural Features and Their Mechanistic Implications:

Pyrazole Core: The pyrazole ring itself can engage in various non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), π-π stacking, and hydrophobic interactions. mdpi.com These interactions are fundamental to the binding of many pyrazole-based inhibitors to the active sites of enzymes, particularly kinases. mdpi.comnih.gov

3-Amino Group: The primary amine at the 3-position is a critical functional group that can act as a hydrogen bond donor. In the context of kinase inhibition, this group frequently forms hydrogen bonds with residues in the hinge region of the ATP-binding pocket, a common mechanism for anchoring the inhibitor.

5-Cyclopentyl Group: The bulky and hydrophobic cyclopentyl group likely contributes to the molecule's affinity and selectivity by occupying a hydrophobic pocket within the target protein's active site. Structure-activity relationship (SAR) studies on related pyrazole derivatives have shown that the introduction of a cyclopentyl moiety can lead to potent inhibitory activity, for example, against metalloproteases like meprin α. nih.gov This suggests that the cyclopentyl group plays a significant role in orienting the molecule within the binding site and establishing favorable van der Waals contacts.

1-Methyl Group: The methyl group on the pyrazole nitrogen (N1) can influence the molecule's solubility, metabolic stability, and conformational preferences. By occupying the N1 position, it also prevents tautomerization, leading to a more defined three-dimensional structure.

Computational Modeling and X-ray Crystallography Insights:

The following interactive table summarizes the potential interactions of the key structural features of this compound derivatives with a hypothetical protein target, based on known interactions of similar compounds.

Structural Feature Potential Interaction Type Likely Interacting Residues in Target Protein
Pyrazole RingHydrogen Bonding, π-π Stacking, Hydrophobic InteractionsHinge region residues (e.g., Met), Aromatic residues (e.g., Phe, Tyr)
3-Amino GroupHydrogen Bond DonorHinge region backbone atoms (e.g., carbonyl oxygen)
5-Cyclopentyl GroupHydrophobic Interactions, Van der Waals ContactsHydrophobic pocket residues (e.g., Leu, Val, Ile)
1-Methyl GroupHydrophobic InteractionsResidues in the vicinity of the N1 position

Comparative Mechanistic Studies with Established Reference Compounds

To better understand the potential mechanisms of action of this compound derivatives, it is instructive to compare them with well-characterized, established reference compounds that share structural similarities or target the same biological pathways. Given the prevalence of the pyrazole scaffold in kinase inhibitors, a comparative analysis with known kinase inhibitors is particularly relevant. mdpi.comnih.gov

Comparison with Known Kinase Inhibitors:

Many clinically approved and investigational kinase inhibitors feature a pyrazole core. mdpi.com These compounds often function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of substrate proteins.

Afuresertib (GSK2110183): This pyrazole-based Akt1 kinase inhibitor demonstrates the importance of the pyrazole scaffold in achieving high potency. nih.gov The pyrazole ring in Afuresertib is crucial for its interaction with the hinge region of the kinase. nih.gov

Encorafenib: An inhibitor of BRAF kinase, Encorafenib incorporates a pyrazole ring. Its mechanism involves binding to the ATP-binding site of the mutated BRAF V600E kinase.

The inhibitory activity of this compound derivatives against a panel of kinases could be hypothesized to follow a similar ATP-competitive mechanism. The 3-amino group would likely mimic the adenine (B156593) portion of ATP, forming key hydrogen bonds with the kinase hinge region, while the cyclopentyl group would occupy the hydrophobic region of the active site.

Comparison with Meprin Inhibitors:

A study on pyrazole-based inhibitors of meprin α and β, a family of metalloproteases, revealed that a derivative bearing a cyclopentyl moiety at the 3(5)-position exhibited significant inhibitory activity. nih.gov This finding suggests that this compound derivatives could also target metalloproteases. The mechanism of inhibition for these compounds typically involves chelation of the active site zinc ion by a zinc-binding group, often a hydroxamate. While the 3-amino group of the compound is not a classical zinc-binding group, its nitrogen atoms could potentially coordinate with the zinc ion.

The following interactive table provides a comparative overview of the potential mechanistic features of this compound derivatives alongside established reference compounds.

Compound/Derivative Class Known/Hypothesized Target(s) Key Mechanistic Features Role of Pyrazole Core
This compound DerivativesProtein Kinases (hypothesized)ATP-competitive inhibition; H-bonding with hinge region; Hydrophobic interactionsScaffold for optimal positioning of functional groups
RuxolitinibJAK1/JAK2ATP-competitive inhibition; DFG-in bindingShape complementarity in the active site
AfuresertibAkt1 KinaseATP-competitive inhibitionHinge region binding
Pyrazole-based Meprin InhibitorsMeprin α and βZinc chelation; Interaction with S1' subsiteScaffold to position zinc-binding group and hydrophobic moieties

Preclinical Biological Evaluation of 5 Cyclopentyl 1 Methyl 1h Pyrazol 3 Amine and Its Potent Analogs

In Vitro Pharmacological Characterization

The in vitro evaluation of pyrazole (B372694) analogs has been crucial in identifying their molecular targets and cellular effects. These studies have predominantly focused on their potential as inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes often dysregulated in cancer.

Target Engagement Assays in Cell-Free Systems

Target engagement for this class of compounds is often assessed using biochemical assays that measure the direct interaction between the compound and its purified protein target. For instance, the inhibitory activity of pyrazole analogs against specific CDKs is determined in cell-free enzymatic assays.

One potent analog, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, has been identified as a nanomolar inhibitor of CDK2/cyclin A. nih.gov Another optimized lead compound from the same series, (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide, also demonstrated potent inhibition of CDK2/cyclin A. acs.org The pyrazole core is a key pharmacophore that occupies the adenine (B156593) region of the ATP binding pocket of CDKs, forming crucial hydrogen bonding interactions that anchor the inhibitor to the hinge region of the enzyme. mdpi.com

Cell-Based Functional Assays

The cellular activity of these pyrazole derivatives is evaluated through various functional assays. Anti-proliferative assays are commonly used to determine the effect of these compounds on the growth of cancer cell lines. For example, several pyrazole derivatives have been shown to inhibit the proliferation of a wide range of human cancer cell lines. rsc.org

Cell cycle analysis is another critical functional assay. Since many pyrazole analogs target CDKs, which are key regulators of the cell cycle, these compounds are expected to induce cell cycle arrest. Indeed, some pyrazole-based CDK inhibitors have been shown to cause cell cycle arrest at the G1 phase and promote apoptosis. rsc.org

Determination of Half-Maximal Inhibitory Concentrations (IC50) and Binding Affinities (Ki)

The potency of these pyrazole analogs is quantified by determining their half-maximal inhibitory concentrations (IC50) and binding affinities (Ki). These values provide a standardized measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

For the potent CDK2/cyclin A inhibitor, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, an IC50 value of 37 nM has been reported. nih.gov The optimized analog, (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide, exhibited a Ki of 31 nM against CDK2/cyclin A. acs.org The table below summarizes the in vitro potency of these and other related pyrazole-based CDK inhibitors.

CompoundTargetIC50 / Ki
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamideCDK2/cyclin AIC50 = 37 nM nih.gov
(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamideCDK2/cyclin AKi = 31 nM acs.org
Analog 4 (a pyrazole derivative)CDK2/cyclin A2IC50 = 3.82 µM rsc.org
Analog 7a (a pyrazole derivative)CDK2/cyclin A2IC50 = 2.0 µM rsc.org
Analog 7d (a pyrazole derivative)CDK2/cyclin A2IC50 = 1.47 µM rsc.org
Analog 9 (a pyrazole derivative)CDK2/cyclin A2IC50 = 0.96 µM rsc.org

In Vivo Efficacy Studies in Disease Models (excluding clinical human trials)

Following promising in vitro results, potent pyrazole analogs are advanced to in vivo studies to assess their efficacy in relevant disease models. These studies are critical for understanding the therapeutic potential of these compounds in a whole-organism setting.

Animal Models for Relevant Therapeutic Areas

Given the primary focus on CDK inhibition, the most relevant animal models for evaluating the in vivo efficacy of these pyrazole analogs are cancer models. Human tumor xenograft models in immunocompromised mice are frequently used. nih.gov In these models, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored. For example, the A2780 human ovarian carcinoma xenograft model has been utilized to evaluate the in vivo antitumor activity of pyrazole-based CDK inhibitors. acs.org

Dose-Response Relationships and Efficacy Readouts

In vivo efficacy studies aim to establish a dose-response relationship, where different doses of the compound are administered to determine the optimal therapeutic dose with minimal toxicity. The primary efficacy readout in cancer models is typically tumor growth inhibition (TGI).

The potent CDK2/cyclin A inhibitor, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, demonstrated significant in vivo antitumor activity, with a TGI of over 50% in a mouse xenograft model at a non-toxic dose. nih.gov The optimized analog, (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide, showed even greater efficacy, with a TGI of 70% in the A2780 xenograft model. acs.org These findings highlight the therapeutic potential of this class of compounds in oncology.

CompoundAnimal ModelEfficacy Readout
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamideMouse Xenograft nih.govTGI > 50% nih.gov
(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamideA2780 Xenograft acs.orgTGI = 70% acs.org

Preclinical Pharmacokinetic (PK) Profiling (excluding specific dosage/administration)

Preclinical pharmacokinetic profiling is a critical step in drug discovery and development, aiming to characterize the disposition of a new chemical entity within a living organism. This evaluation helps in understanding how the substance is absorbed, distributed throughout the body, metabolized, and ultimately excreted. Such studies are fundamental for predicting the compound's behavior in humans and for establishing a potential therapeutic window.

Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

The ADME profile of a drug candidate provides crucial insights into its potential efficacy and safety.

Absorption: This phase investigates how the compound is taken up by the body. Key parameters that would be assessed for 5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine would include its permeability across biological membranes and its potential as a substrate for various uptake and efflux transporters.

Distribution: Following absorption, a compound is distributed to various tissues and organs. Studies would aim to determine the extent and rate of distribution of this compound, including its ability to cross the blood-brain barrier if it is intended for central nervous system targets. Plasma protein binding is another critical parameter, as it influences the amount of free compound available to exert its pharmacological effect.

Metabolism: The metabolic fate of a compound is a key determinant of its duration of action and potential for drug-drug interactions. In vitro and in vivo studies would be conducted to identify the major metabolic pathways of this compound and the primary enzymes responsible for its biotransformation, typically cytochrome P450 (CYP) enzymes.

Excretion: This final stage examines how the compound and its metabolites are eliminated from the body. The primary routes of excretion (e.g., renal or biliary) would be identified, and the rate of clearance would be quantified.

A hypothetical data table for the ADME properties of a compound like this compound might look like this:

ParameterValueUnits
Caco-2 Permeability (A→B)Data N/A10⁻⁶ cm/s
Efflux RatioData N/A
Plasma Protein BindingData N/A%
Volume of Distribution (Vd)Data N/AL/kg
Clearance (CL)Data N/AmL/min/kg
Half-life (t½)Data N/Ahours
Major MetabolitesData N/A
Primary Route of ExcretionData N/A

Metabolic Stability and Enzyme Induction/Inhibition

Understanding the metabolic stability of a compound and its potential to interact with drug-metabolizing enzymes is crucial for predicting its pharmacokinetic behavior and potential for drug-drug interactions.

Metabolic Stability: In vitro assays using liver microsomes or hepatocytes from different species (including human) would be employed to determine the intrinsic clearance of this compound. This data helps in predicting its in vivo half-life and bioavailability.

Enzyme Induction/Inhibition: Studies would be conducted to assess the potential of this compound to induce or inhibit major cytochrome P450 enzymes. Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. Conversely, induction can decrease the efficacy of other medications.

A sample data table for metabolic stability and enzyme interaction might be structured as follows:

ParameterResult
Metabolic Stability
Human Liver Microsome Intrinsic ClearanceData N/A
CYP450 Inhibition (IC₅₀)
CYP1A2Data N/A
CYP2C9Data N/A
CYP2C19Data N/A
CYP2D6Data N/A
CYP3A4Data N/A
CYP450 Induction
CYP1A2Data N/A
CYP2B6Data N/A
CYP3A4Data N/A

Biomarker Discovery and Validation in Preclinical Settings

In the context of preclinical drug development for a compound like this compound, biomarker discovery and validation would be integral to understanding its mechanism of action and for monitoring its biological effects.

Pharmacodynamic (PD) Biomarkers: These are markers that change in response to drug treatment and are related to the drug's mechanism of action. For a novel compound, initial efforts would focus on identifying and validating PD biomarkers in cellular and animal models. These could include changes in gene expression, protein levels, or enzyme activity in relevant tissues.

Predictive Biomarkers: These biomarkers would help to identify which preclinical models (e.g., specific cell lines or animal strains) are most likely to respond to treatment with this compound. This is particularly important for targeted therapies.

Safety Biomarkers: In preclinical toxicology studies, biomarkers would be used to monitor for potential off-target effects and to assess the safety profile of the compound.

The validation process for any identified biomarker would involve demonstrating its analytical validity, qualification in the context of its intended use, and ultimately, its clinical utility. Without specific biological activity or target information for this compound, it is not possible to propose candidate biomarkers.

Advanced Characterization and Structural Analysis of 5 Cyclopentyl 1 Methyl 1h Pyrazol 3 Amine

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For 5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine, an HRMS analysis using a soft ionization technique such as electrospray ionization (ESI) would be expected to yield a prominent peak for the protonated molecule, [M+H]+. The theoretical exact mass of this ion can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N). This experimentally determined value is then compared to the calculated mass. A very small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental composition.

Table 1: Theoretical HRMS Data for this compound

Ion Molecular Formula Calculated m/z

This table represents theoretical data based on the known molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon) NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be determined.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the cyclopentyl group, the methyl group, the pyrazole (B372694) ring, and the amine group. The chemical shifts (δ) of these signals are indicative of their electronic environment, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing connectivity.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts in the ¹³C spectrum are characteristic of the type of carbon (e.g., aliphatic, aromatic, attached to a heteroatom).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | |---|---|---|---| | NH₂ | Broad singlet | 2H | | Pyrazole-H | Singlet | 1H | | N-CH₃ | Singlet | 3H | | Cyclopentyl-CH | Multiplet | 1H | | Cyclopentyl-CH₂ | Multiplets | 8H |

This table represents predicted data based on the analysis of similar structures.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyrazole-C (C-NH₂) ~150-160
Pyrazole-C (C-Cyclopentyl) ~140-150
Pyrazole-CH ~90-100
N-CH₃ ~30-40
Cyclopentyl-CH ~35-45

This table represents predicted data based on the analysis of similar structures.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The resulting crystal structure would reveal the planarity of the pyrazole ring and the specific conformation of the cyclopentyl group relative to the heterocyclic core. Furthermore, intermolecular interactions, such as hydrogen bonding involving the amine group, would be elucidated, providing insights into the crystal packing and solid-state properties of the compound.

As no public crystallographic data is available for this specific compound, a detailed discussion of its crystal structure is not possible. However, studies on similar pyrazole derivatives often show a planar pyrazole ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the cyclopentyl and methyl groups would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring would likely appear in the 1500-1650 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. While N-H and O-H stretches are typically strong in the IR, C-C and C=C bonds often give rise to strong signals in the Raman spectrum, which would be useful for characterizing the pyrazole and cyclopentyl ring systems.

Table 4: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine) Stretching 3300-3500
C-H (aliphatic) Stretching 2850-2960
C=N, C=C (pyrazole) Stretching 1500-1650
N-H (amine) Bending 1590-1650

This table represents expected vibrational frequencies based on known functional group absorptions.

Future Directions and Broader Impact of 5 Cyclopentyl 1 Methyl 1h Pyrazol 3 Amine Research

Development of Novel Synthetic Strategies for Enhanced Efficiency

The synthesis of pyrazole (B372694) derivatives is a dynamic field of research, with a continuous drive towards greater efficiency, sustainability, and molecular diversity. mdpi.comresearchgate.net Traditional methods, such as the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds, are being supplemented and replaced by more advanced strategies. mdpi.comnih.gov

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high levels of atom and step economy. mdpi.comrsc.org MCRs are particularly suitable for generating large libraries of diverse pyrazole compounds for high-throughput screening. researchgate.net

Flow Chemistry: Continuous-flow synthesis provides significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. mdpi.com This is especially important when dealing with potentially hazardous intermediates, such as diazotization steps, which can be performed in situ to minimize risk. mdpi.com

Novel Catalysis: The use of innovative catalysts, such as transition metals and environmentally friendly options like Amberlyst-70, is improving reaction yields and conditions. researchgate.net For instance, some aqueous synthesis methods can now be performed efficiently at room temperature. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for the synthesis of aminopyrazoles and other heterocyclic compounds. researchgate.net

These evolving synthetic methodologies are crucial for producing structurally complex pyrazole derivatives with greater efficiency and lower environmental impact.

Synthetic StrategyKey AdvantagesRepresentative Example
Multicomponent Reactions (MCRs) High atom/step economy, rapid generation of compound libraries. mdpi.comrsc.orgFour-component synthesis of pyrano[2,3-c]pyrazoles. nih.gov
Flow Chemistry Enhanced safety, improved scalability, precise reaction control. mdpi.comFour-step continuous flow conversion of anilines into pyrazoles. mdpi.com
Novel Catalysis Environmentally friendly, high yields, mild reaction conditions. researchgate.netAmberlyst-70 catalyzed condensation of hydrazines with 1,3-diketones. researchgate.net
Microwave-Assisted Synthesis Reduced reaction times, improved yields. researchgate.netSynthesis of 5-amino-3-methylpyrazoles from 3-aminocrotononitrile. researchgate.net

Exploration of New Therapeutic Applications for Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of drugs used to treat a wide array of diseases. nih.govresearchgate.netnih.gov While its role in anti-inflammatory, anticancer, and antimicrobial agents is well-established, ongoing research continues to uncover new therapeutic possibilities. nih.govmdpi.comglobalresearchonline.netnih.gov

Emerging and future therapeutic areas for pyrazole derivatives include:

Antiviral Agents: Pyrazole derivatives are being investigated as potential inhibitors of viral proteases and other key viral enzymes. globalresearchonline.netnih.gov For example, research has focused on designing pyrazole-based inhibitors for the SARS-CoV-2 main protease (Mpro). nih.gov

Neurodegenerative Diseases: The diverse biological activities of pyrazoles make them candidates for addressing complex diseases like Alzheimer's. mdpi.com

Metabolic Disorders: Compounds targeting cannabinoid receptors, such as certain pyrazoline derivatives, have been explored for treating obesity and related metabolic conditions. nih.gov

Kinase Inhibitors: The pyrazole scaffold is a key component in many kinase inhibitors used in cancer therapy. nih.govnih.gov New derivatives are continuously being developed to target specific kinases with greater selectivity and to overcome drug resistance. mdpi.com For instance, Pirtobrutinib, a 5-aminopyrazole derivative, is a recently approved reversible inhibitor of Bruton Kinase (BTK) for treating certain lymphomas. mdpi.com

The metabolic stability and synthetic tractability of the pyrazole ring ensure its continued prominence in the search for treatments for both prevalent and rare diseases. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Key applications of AI/ML in pyrazole research include:

Virtual Screening and Molecular Docking: Computational techniques are used to screen large virtual libraries of pyrazole compounds against specific biological targets, predicting their binding affinity and mode of interaction. researchgate.netnih.gov This allows researchers to prioritize the synthesis of the most promising candidates.

Generative de novo Design: Deep learning models can generate novel molecular structures that are optimized for specific properties, such as high potency, synthetic accessibility, and favorable pharmacokinetic profiles. nih.govacm.org This approach was used to create a library of over 60,000 novel pyrazole-based structures as potential SARS-CoV-2 inhibitors. nih.govresearchgate.net

Property Prediction: AI models can predict the physicochemical and biological properties of new compounds before they are synthesized, saving time and resources. nih.gov This includes predicting activity against various targets and potential toxicities.

The synergy between computational modeling and experimental synthesis provides a powerful framework for accelerating the discovery of next-generation pyrazole-based therapeutics. nih.gov

Repurposing Existing Pyrazole Derivatives for New Indications

Drug repurposing, or finding new uses for existing approved drugs, is an efficient strategy that can significantly reduce the time and cost of drug development. The broad spectrum of biological activities exhibited by pyrazole-containing drugs makes them attractive candidates for this approach. mdpi.com

For example, Celecoxib, a well-known pyrazole-based non-steroidal anti-inflammatory drug (NSAID), has been investigated for its potential in cancer treatment. This highlights the potential for other pyrazole derivatives, originally developed for one therapeutic area, to be repurposed for new indications. Given the extensive history and diverse applications of pyrazoles in medicine—from anti-inflammatory agents to kinase inhibitors and antimicrobial compounds—a systematic evaluation of existing derivatives for new therapeutic targets could yield significant breakthroughs. nih.govnih.govmdpi.com

Existing Drug ClassOriginal IndicationPotential Repurposed Indication
NSAIDs (e.g., Celecoxib) Inflammation, PainCancer mdpi.com
Kinase Inhibitors CancerInflammatory Diseases, Viral Infections
Antimicrobial Agents Bacterial/Fungal InfectionsAntiparasitic, Anticancer

Opportunities for Collaborative and Interdisciplinary Research Initiatives

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. Advancing research on pyrazole compounds like 5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine will benefit significantly from initiatives that bridge different scientific disciplines.

Future progress will be driven by collaborations between:

Synthetic and Medicinal Chemists: To design and create novel, diverse, and complex pyrazole derivatives. nih.gov

Computational Scientists and Chemists: To apply AI, machine learning, and molecular modeling for rational drug design and lead optimization. nih.gov

Chemical Engineers and Chemists: To develop and scale up innovative and efficient synthetic processes, such as flow chemistry. mdpi.com

Biologists and Pharmacologists: To elucidate the mechanisms of action of pyrazole compounds and evaluate their efficacy and safety in relevant disease models.

Such interdisciplinary efforts are essential for translating fundamental chemical research into clinically effective therapies and for fully realizing the therapeutic potential of the pyrazole scaffold. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, as demonstrated for structurally similar pyrazol-5-amine derivatives. Key steps include:

  • Cyclopentyl group introduction : Reacting cyclopentyl halides with pyrazole precursors under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amine functionalization : Condensation with appropriate electrophiles (e.g., acyl chlorides) in dichloromethane with triethylamine as a base .
  • Characterization : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm regioselectivity and purity. IR spectroscopy can identify amine and aromatic stretching frequencies .

Q. How can structural ambiguities in pyrazole derivatives be resolved using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis : 1H^1 \text{H} NMR distinguishes between pyrazole ring protons (typically δ 6.0–7.5 ppm) and cyclopentyl protons (δ 1.5–2.5 ppm). 13C^{13}\text{C} NMR confirms substitution patterns via carbons adjacent to nitrogen (δ 140–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for detecting byproducts .

Advanced Research Questions

Q. How do substituents on the pyrazole core influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematic modification of substituents (e.g., electron-withdrawing groups like nitro or electron-donating groups like methoxy) can be achieved via post-synthetic functionalization. For example:
  • Cyclopentyl vs. Aryl Groups : Bulky cyclopentyl groups may enhance lipophilicity, affecting membrane permeability in antimicrobial assays .
  • Amine Position : Derivatives with amines at the 3-position show distinct pharmacokinetic profiles compared to 5-position analogs .
  • Biological Testing : Screen modified compounds against target receptors (e.g., CCK1 antagonists) using in vitro binding assays and compare IC₅₀ values .

Q. What strategies address contradictory data in pharmacological evaluations of pyrazole-3-amine derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Ensure consistent synthesis protocols (e.g., reaction temperature, solvent purity) to minimize batch-to-batch variability .
  • Assay Optimization : Use standardized cell lines (e.g., HEK293 for receptor studies) and validate results with orthogonal methods (e.g., SPR alongside radioligand binding) .
  • Meta-Analysis : Compare published data on similar compounds (e.g., 1-(4-methoxybenzyl)-3-cyclopropyl derivatives) to identify trends or outliers .

Q. How can computational modeling guide the design of this compound analogs with improved target selectivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., CCK1 receptor). Focus on interactions between the cyclopentyl group and hydrophobic binding pockets .
  • QSAR Models : Develop quantitative models correlating substituent properties (e.g., Hammett σ values) with activity data to prioritize synthetic targets .

Experimental Design & Data Analysis

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradients of hexane/ethyl acetate (e.g., 8:2) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the product and unreacted starting materials .

Q. How should researchers interpret conflicting NMR data for pyrazole regioisomers?

  • Methodological Answer :

  • 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, distinguishing between 1H-pyrazole and 3H-pyrazole tautomers .
  • Control Experiments : Synthesize regioisomeric standards (e.g., 3-Cyclopentyl vs. 5-Cyclopentyl) for direct spectral comparison .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.